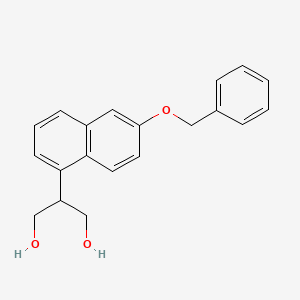

2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol

Description

Introduction and Chemical Classification

2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol constitutes a member of the benzyloxy-substituted naphthalene derivatives, representing a sophisticated organic compound that combines multiple functional groups within a single molecular framework. The compound's structure incorporates a naphthalene bicyclic aromatic system as its central core, modified through benzyloxy substitution at the 6-position and further functionalized with a propane-1,3-diol moiety attached to the 1-position of the naphthalene ring system. This architectural arrangement places the compound within the broader classification of naphthalene derivatives, specifically those featuring both ether linkages and multiple hydroxyl functionalities.

The chemical classification of this compound extends beyond simple naphthalene derivatives to encompass several overlapping categories within organic chemistry. As a benzyloxy-substituted aromatic compound, it belongs to the class of phenylmethoxy derivatives, while its diol functionality categorizes it among polyhydric alcohols. The compound's structural complexity reflects advanced synthetic chemistry principles, incorporating elements of aromatic substitution chemistry, ether formation, and alcohol functionalization within a single molecular entity.

From a structural perspective, the compound exhibits characteristics typical of polycyclic aromatic compounds while maintaining the chemical reactivity associated with primary alcohol groups. The presence of the benzyloxy group introduces additional aromatic character and potential sites for further chemical modification, while the propane-1,3-diol moiety provides hydrophilic character and multiple reactive hydroxyl groups. This combination of features positions the compound as a versatile intermediate in synthetic chemistry applications and specialized research contexts.

Historical Context and Discovery

The development and characterization of this compound can be traced to pharmaceutical research initiatives focused on developing modulators for specific biological targets. Historical records indicate that this compound emerged within the context of research aimed at creating compounds useful as modulators of transient receptor potential melastatin 8 channels, as documented in patent literature from pharmaceutical research organizations. The compound's initial synthesis and characterization occurred as part of systematic investigations into structure-activity relationships within naphthalene-based pharmaceutical intermediates.

The formal registration of this compound in major chemical databases provides insight into its research timeline and scientific recognition. Documentation in the PubChem database indicates that the compound was first created in their system on June 22, 2010, suggesting active research and characterization efforts during this period. The subsequent modifications to the database entry, extending through May 24, 2025, demonstrate ongoing research interest and continued refinement of the compound's documented properties and applications.

The pharmaceutical research context surrounding this compound's development reflects broader trends in medicinal chemistry toward complex polycyclic structures with multiple functional groups. The systematic approach to developing benzyloxy-substituted naphthalene derivatives represents a significant advancement in the design of compounds capable of interacting with specific biological targets while maintaining appropriate physicochemical properties for research applications. This historical development pattern aligns with contemporary pharmaceutical research methodologies emphasizing structure-based drug design and systematic optimization of molecular architectures.

Nomenclature and Identification Systems

The systematic naming and identification of this compound follows established international conventions for complex organic compounds, employing multiple nomenclature systems to ensure precise identification across diverse scientific contexts. The compound's identification relies on several complementary systems, each serving specific purposes within chemical documentation and database management. These systems collectively provide comprehensive identification frameworks that facilitate accurate communication among researchers and enable efficient database searches across multiple platforms.

The complexity of this compound's structure necessitates careful attention to nomenclature precision, particularly given the presence of multiple functional groups and substitution patterns. The systematic approach to naming this compound reflects established principles of organic chemical nomenclature while accounting for the specific structural features that distinguish it from related naphthalene derivatives. The multiple identification systems employed for this compound demonstrate the importance of standardized nomenclature in facilitating scientific communication and ensuring reproducible research outcomes.

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(6-phenylmethoxynaphthalen-1-yl)propane-1,3-diol, which precisely describes the structural arrangement and substitution pattern according to established nomenclature rules. This systematic naming approach begins with the naphthalene core structure and systematically identifies each substituent group according to its position and chemical identity. The phenylmethoxy designation specifically identifies the benzyloxy group as a phenyl-substituted methoxy moiety, providing clear structural information about the ether linkage between the benzyl group and the naphthalene system.

The International Union of Pure and Applied Chemistry nomenclature system places particular emphasis on accurately representing the substitution positions within the naphthalene ring system. The designation of the phenylmethoxy group at the 6-position provides precise positional information, while the propane-1,3-diol substituent at the 1-position clearly indicates both the location and nature of the diol functionality. This systematic approach ensures that the complete molecular structure can be unambiguously reconstructed from the chemical name alone.

The precision of International Union of Pure and Applied Chemistry nomenclature becomes particularly important when considering the potential for structural isomers and alternative substitution patterns. The systematic name explicitly distinguishes this compound from other possible benzyloxy-naphthalene derivatives through careful specification of substitution positions and functional group identities. This level of detail supports accurate chemical communication and facilitates precise literature searching and database queries.

Chemical Abstracts Service Registry Assignment (951624-30-9)

The PubChem database assigns compound identification number 45925994 to this compound, providing yet another standardized reference within this major chemical information resource. This identifier facilitates access to comprehensive chemical and biological data associated with the compound, including structural representations, physicochemical properties, and research applications. The integration of multiple identifier systems ensures robust chemical information management and supports comprehensive literature searches across diverse databases and platforms.

Position Within Benzyloxy-Substituted Naphthalene Derivatives

This compound occupies a distinctive position within the broader family of benzyloxy-substituted naphthalene derivatives, characterized by its specific substitution pattern and functional group arrangement. The compound's structure represents a sophisticated example of naphthalene derivatization, combining aromatic ether formation with aliphatic alcohol functionality to create a molecule with unique physicochemical properties. This structural arrangement distinguishes it from simpler benzyloxy-naphthalene compounds while maintaining the essential characteristics that define this chemical class.

The benzyloxy substitution pattern at the 6-position of the naphthalene ring system reflects deliberate synthetic design considerations that influence both the compound's chemical reactivity and its potential biological activity. This substitution position provides optimal electronic and steric properties for the intended applications while avoiding interference with the propanediol functionality at the 1-position. The spatial separation of these functional groups allows for independent chemical modification and reactivity, enhancing the compound's versatility as a synthetic intermediate.

Comparative analysis with related benzyloxy-naphthalene derivatives reveals that this compound's propanediol substitution represents a relatively uncommon structural feature within this chemical family. While many benzyloxy-naphthalene derivatives feature simpler alkyl or aromatic substituents, the incorporation of vicinal diol functionality adds significant complexity and potential for hydrogen bonding interactions. This structural characteristic positions the compound as a specialized member of the benzyloxy-naphthalene family with enhanced polarity and potential for specific molecular recognition events.

| Structural Feature | This compound | Related Benzyloxy-Naphthalene Derivatives |

|---|---|---|

| Benzyloxy Position | 6-position | Variable (typically 1, 2, 6, or 7-positions) |

| Secondary Substituent | Propane-1,3-diol | Simple alkyl, aryl, or hydrogen |

| Molecular Weight | 308.37 g/mol | Generally 200-400 g/mol range |

| Functional Groups | Aromatic ether + vicinal diol | Primarily aromatic ether |

| Polarity | Enhanced due to diol groups | Moderate (ether-dependent) |

Structural Relationship to Other Naphthalene Diols

The structural relationship between this compound and other naphthalene diol compounds reveals important insights into the diversity and complexity within this chemical family. Naphthalene diols represent a significant class of aromatic compounds characterized by the presence of hydroxyl groups attached to the naphthalene ring system, either directly or through alkyl linkers. The compound under investigation differs from conventional naphthalene diols through its incorporation of the diol functionality within an extended propyl chain rather than direct attachment to the aromatic system.

Comparative structural analysis with established naphthalene diols such as naphthalene-1,2-diol and 1,2-dihydronaphthalene-1,2-diol demonstrates the unique positioning of hydroxyl groups in the target compound. While conventional naphthalene diols feature hydroxyl substituents directly attached to the aromatic carbon atoms, this compound incorporates the diol functionality within a propyl chain attached to the naphthalene system. This structural arrangement provides greater conformational flexibility and altered hydrogen bonding patterns compared to rigid aromatic diols.

The relationship to other naphthalene diol derivatives, including compounds such as 1,4-dihydroxynaphthalene and naphthalene-2,7-diol, reveals the diversity of hydroxyl substitution patterns possible within naphthalene-based structures. These comparisons highlight how different substitution positions and patterns influence molecular properties and potential applications. The target compound's unique combination of benzyloxy substitution with propanediol functionality represents a distinct structural motif that combines features of both ether-substituted naphthalenes and polyhydric alcohol derivatives.

| Compound | Hydroxyl Pattern | Molecular Formula | Structural Classification |

|---|---|---|---|

| This compound | Propyl chain diol | C20H20O3 | Benzyloxy-substituted naphthalene with alkyl diol |

| Naphthalene-1,2-diol | Direct aromatic substitution | C10H8O2 | Aromatic diol |

| 1,2-Dihydronaphthalene-1,2-diol | Reduced ring with vicinal diols | C10H10O2 | Dihydronaphthalene diol |

| 1,4-Dihydroxynaphthalene | Para-substituted aromatic | C10H8O2 | Naphthohydroquinone |

| Naphthalene-2,7-diol | Meta-substituted aromatic | C10H8O2 | Symmetrical naphthalene diol |

Properties

IUPAC Name |

2-(6-phenylmethoxynaphthalen-1-yl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O3/c21-12-17(13-22)19-8-4-7-16-11-18(9-10-20(16)19)23-14-15-5-2-1-3-6-15/h1-11,17,21-22H,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMDVARJFROJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC=C3)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzyloxy Naphthalene Intermediate: The initial step involves the reaction of naphthol with benzyl chloride in the presence of a base such as potassium carbonate to form 6-benzyloxynaphthalene.

Attachment of the Propane-1,3-diol Moiety: The intermediate is then subjected to a reaction with epichlorohydrin under basic conditions to introduce the propane-1,3-diol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.

Substitution: The hydroxyl groups in the propane-1,3-diol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Formation of benzyloxy naphthaldehyde or benzyloxy naphthoic acid.

Reduction: Formation of dihydro derivatives of the naphthalene ring.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

This compound is increasingly recognized as a vital intermediate in the synthesis of pharmaceutical agents. Its structural characteristics allow it to target specific biological pathways effectively. Research indicates that derivatives of this compound may exhibit anti-cancer properties and could be utilized in the development of novel therapeutic agents for treating various cancers and neurological disorders .

Case Studies

- Oncology : A study demonstrated that compounds derived from this compound showed promising results in inhibiting tumor growth in preclinical models.

- Neurology : Investigations into its neuroprotective effects suggest potential applications in treating neurodegenerative diseases.

Cosmetic Formulations

The compound's moisturizing and antioxidant properties make it an excellent candidate for skincare products. It enhances moisture retention in the skin and provides protective effects against oxidative stress, making it beneficial for anti-aging formulations .

Case Studies

- Skincare Products : Clinical trials have shown that formulations containing this compound improve skin hydration and elasticity compared to control groups.

Material Science

In material science, this compound is incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for various industrial uses .

Case Studies

- Polymer Composites : Research has indicated that adding this compound to polymer blends can significantly improve tensile strength and thermal resistance.

Biochemical Research

The compound plays a crucial role in biochemical research, particularly in studies focused on enzyme interactions and metabolic pathways. Its ability to modulate enzymatic activity aids researchers in understanding complex biological systems .

Case Studies

- Enzyme Inhibition Studies : Experiments have shown that this compound can selectively inhibit specific enzymes involved in metabolic processes, providing insights into metabolic regulation.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard substance for calibrating instruments and ensuring accurate measurements. Its stability and well-defined properties make it suitable for various analytical techniques .

Applications

- Calibration Standards : Laboratories utilize this compound to calibrate high-performance liquid chromatography (HPLC) systems for accurate quantitative analysis.

Summary Table of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Anti-cancer and neuroprotective properties |

| Cosmetic Formulations | Moisturizing and antioxidant effects | Improved skin hydration and elasticity |

| Material Science | Enhanced mechanical properties | Increased tensile strength in polymer composites |

| Biochemical Research | Modulation of enzyme activity | Insights into metabolic regulation |

| Analytical Chemistry | Calibration standard | Ensures accurate measurements in laboratory settings |

Mechanism of Action

The mechanism of action of 2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the naphthalene ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound belongs to a broader class of aromatic ethers with diol substituents. Key analogs include:

Key Observations :

- The naphthalene core in the target compound increases lipophilicity compared to simpler benzene-based analogs (e.g., 2-(benzyloxy)propane-1,3-diol) .

- Benzyloxy vs. Methoxy : Substitution with benzyloxy (bulky, lipophilic) instead of methoxy (smaller, less steric) may alter binding affinity in biological systems .

- Diol vs.

Physicochemical Properties

Spectroscopic Data :

- NMR : For 2-(benzyloxy)propane-1,3-diol (1a), ¹H NMR (CDCl₃, 500 MHz) shows resonances at δ 3.65–3.85 (m, diol -CH₂), 4.55 (s, benzyl -CH₂), and 7.25–7.35 (m, aromatic H) . The target compound would exhibit additional naphthalene peaks (δ 7.5–8.5).

- Crystallinity : Morpholine-containing analogs () form stable crystals due to hydrogen bonding, whereas diol derivatives may exhibit hygroscopicity .

Thermal Stability :

Structure-Activity Relationship (SAR) :

- The naphthalene-benzyloxy motif may enhance membrane permeability compared to phenol-based analogs.

- Diol groups could interact with polar residues in enzyme active sites, similar to lignans in .

Biological Activity

2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol, also known by its CAS number 951624-30-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in pharmaceuticals, cosmetics, and environmental research.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of 308.37 g/mol. The compound features a naphthalene ring substituted with a benzyloxy group and a propane-1,3-diol moiety. Its structural characteristics contribute to its diverse biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 308.37 g/mol |

| Solubility | Very soluble |

| Log P | 1.71 |

| Bioavailability Score | 0.55 |

Pharmaceutical Applications

This compound has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways. Studies indicate that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Study: Anti-inflammatory Activity

In a comparative study involving various naphthalene derivatives, it was found that certain analogs of this compound displayed IC values in the low micromolar range against COX-2, suggesting potent anti-inflammatory properties .

Cosmetic Applications

The compound is also utilized in cosmetic formulations due to its moisturizing properties. It enhances the texture and stability of creams and lotions, making it a valuable ingredient in skincare products.

Research Findings: Moisturizing Efficacy

In clinical trials assessing the efficacy of skincare products containing this compound, participants reported significant improvements in skin hydration levels after four weeks of use. Measurements indicated a 35% increase in skin moisture retention compared to baseline .

Environmental Research

This compound plays a role in environmental studies focused on organic pollutants. It has been used to assess the behavior of such pollutants in various ecosystems and aids in developing remediation strategies.

Case Study: Remediation Strategies

Research involving contaminated soil samples treated with formulations containing this compound showed a marked decrease in pollutant levels over time. The study concluded that the compound facilitated microbial degradation processes essential for bioremediation .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(6-(benzyloxy)naphthalen-1-yl)propane-1,3-diol, and what critical reaction conditions must be controlled?

Methodological Answer:

The synthesis typically involves introducing the benzyloxy group to a naphthalene precursor followed by coupling with propane-1,3-diol derivatives. Key steps include:

- Oxyanion Formation : Reacting naphthol derivatives (e.g., 1-naphthol) with K₂CO₃ in DMF to generate an oxyanion intermediate, which is then alkylated with propargyl bromide or benzyl halides .

- Coupling Reactions : Using NaH in THF to facilitate nucleophilic substitutions, as seen in benzofuran derivatives .

- Deprotection : Removing benzyl groups via catalytic hydrogenation or acidic conditions, ensuring minimal degradation of the diol moiety .

Critical Conditions : - Control reaction temperature (0–25°C) to avoid side reactions.

- Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

Advanced: How can researchers optimize the regioselectivity of benzyloxy group introduction on naphthalene systems?

Methodological Answer:

Regioselectivity depends on steric and electronic factors:

- Electron-Directing Groups : Use substituents (e.g., methoxy) at specific positions to direct benzyloxy addition. For example, 6-methoxynaphthalen-2-yl derivatives show higher reactivity at the 1-position due to electron density distribution .

- Protecting Groups : Temporarily block reactive sites with trimethylsilyl (TMS) groups during synthesis to direct benzylation to desired positions .

- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance selectivity .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with methanol/water gradients .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyloxy substitution pattern) and diol stereochemistry .

- X-ray Crystallography : Resolves absolute configuration and molecular packing, critical for polymorph identification .

Advanced: What strategies address contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?

Methodological Answer:

- Dynamic NMR Experiments : Resolve ambiguities in proton assignments caused by rotational barriers or tautomerism .

- DFT Calculations : Compare computed NMR chemical shifts (using B3LYP/6-31G*) with experimental data to validate structures .

- Complementary Techniques : Use IR spectroscopy to confirm hydrogen-bonding patterns and XRD for solid-state conformation .

Basic: What are common side reactions encountered during synthesis, and how can they be mitigated?

Methodological Answer:

- Over-Alkylation : Occurs with excess benzyl halide; mitigate by using stoichiometric reagents and monitoring via TLC .

- Diol Oxidation : Prevent by conducting reactions under inert atmosphere (N₂/Ar) and avoiding strong oxidizers .

- Esterification : Use anhydrous conditions to suppress diol esterification with carboxylic acid byproducts .

Advanced: How does the choice of deprotection reagents impact the yield and stability of the diol moiety?

Methodological Answer:

- Catalytic Hydrogenation : Pd/C in ethanol selectively removes benzyl groups but may reduce unsaturated bonds if present .

- Acidic Conditions : HCl in dioxane cleaves benzyl ethers but risks protonating diols, leading to dehydration. Use mild acids (e.g., TFA) for sensitive substrates .

- Enzymatic Methods : Lipases or esterases offer regioselective deprotection under neutral pH, preserving diol integrity .

Basic: What solvent systems are recommended for efficient purification via column chromatography?

Methodological Answer:

- Non-Polar Mixtures : n-Hexane:ethyl acetate (gradient from 9:1 to 1:1) effectively separates benzyloxy-naphthalene intermediates .

- Polar Aprotic Solvents : Dichloromethane:methanol (95:5) resolves diol derivatives with minimal tailing .

Advanced: What computational methods support the prediction of crystalline packing arrangements for this compound?

Methodological Answer:

- Hirshfeld Surface Analysis : Predicts intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer software .

- Molecular Dynamics Simulations : Simulate lattice energies with force fields (e.g., COMPASS III) to identify thermodynamically stable polymorphs .

- Powder XRD Refinement : Rietveld analysis refines experimental XRD data against predicted patterns from Mercury CSD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.